7-Dehydrodesmosterol

Catalog No.
S573732
CAS No.
1715-86-2
M.F
C27H42O
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Dehydrodesmosterol

CAS Number

1715-86-2

Product Name

7-Dehydrodesmosterol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RUSSPKPUXDSHNC-DDPQNLDTSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Synonyms

(3β)-Cholesta-5,7,24-trien-3-ol; Cholesta-5,7,24-trien-3β-ol; 7-Dehydrodesmosterol; Cholesta-5,7,24(25)-trien-3β-ol; Cholesta-5,7,24-triene-3β-ol;

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

7-Dehydrodesmosterol is a sterol compound that plays a critical role as an intermediate in the biosynthesis of cholesterol and other steroid hormones. It is characterized by its unique structure, which includes a double bond at the delta-7 position. This compound is particularly significant in the context of human biochemistry, where it serves as a substrate for various enzymes involved in sterol metabolism, notably 24-dehydrocholesterol reductase. The accumulation of 7-dehydrodesmosterol is associated with metabolic disorders such as Smith-Lemli-Opitz syndrome, where mutations in the enzyme responsible for its conversion lead to developmental defects and cholesterol deficiency .

Precursor for Vitamin D Synthesis

One of the most significant applications of 7-DHC lies in vitamin D production. It acts as the immediate precursor molecule for vitamin D3 in the skin upon exposure to UVB radiation [1]. Researchers are interested in developing methods to accurately measure 7-DHC concentration in human skin to better understand vitamin D photobiology and optimize sun exposure recommendations [2].

[1] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:

[2] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:

Understanding Membrane Properties

-DHC shares structural similarities with cholesterol, another crucial component of cell membranes. Research investigates how 7-DHC affects the biophysical properties of membranes. Studies suggest that 7-DHC, like cholesterol, can condense and order the structure of membranes, potentially influencing cellular functions [3].

[3] The effects of 7-dehydrocholesterol on the structural properties of membranes ResearchGate:

Investigating Cholesterol Metabolism Disorders

Conditions like Smith-Lemli-Opitz syndrome (SLOS) are characterized by abnormal cholesterol biosynthesis. These studies explore the role of 7-DHC accumulation due to deficiencies in enzymes responsible for converting it to cholesterol [4]. Understanding 7-DHC metabolism can contribute to developing better diagnostic tools and treatment strategies for SLOS.

[4] Metabolic engineering of Saccharomyces cerevisiae for 7-dehydrocholesterol overproduction Biotechnology for Biofuels and Bioproducts: )

, primarily involving its conversion to other sterols:

  • Reduction to 7-Dehydrocholesterol:
    7 Dehydrodesmosterol+NADPH+H+7 Dehydrocholesterol+NADP+\text{7 Dehydrodesmosterol}+\text{NADPH}+\text{H}^+\rightarrow \text{7 Dehydrocholesterol}+\text{NADP}^+
    This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase .
  • Conversion to Desmosterol:
    Desmosterol+NADP+7 Dehydrodesmosterol+NADPH+H+\text{Desmosterol}+\text{NADP}^+\leftarrow \text{7 Dehydrodesmosterol}+\text{NADPH}+\text{H}^+
    This reaction highlights its role in the pathway leading to cholesterol synthesis .

These reactions illustrate the compound's importance in maintaining cellular sterol balance and its involvement in metabolic pathways.

The synthesis of 7-dehydrodesmosterol can be achieved through various biochemical pathways involving enzymatic transformations:

  • From Desmosterol: The conversion of desmosterol to 7-dehydrodesmosterol can occur via specific enzymatic reactions involving reductions or dehydrogenations.
  • From Lathosterol: Another pathway involves the transformation of lathosterol through a series of enzymatic steps leading up to 7-dehydrodesmosterol before it is converted into cholesterol .

These methods underscore the compound's role as an intermediary in complex biosynthetic pathways.

7-Dehydrodesmosterol has several applications in both research and clinical settings:

  • Biochemical Research: It serves as a valuable marker for studying cholesterol metabolism and related disorders.
  • Pharmaceutical Development: Given its biological activity, it may be explored for potential therapeutic applications, particularly in conditions associated with cholesterol dysregulation.
  • Vitamin D Synthesis: As a precursor in the synthesis of Vitamin D, it plays a role in nutritional biochemistry .

Research on 7-dehydrodesmosterol has highlighted its interactions with various biological systems:

  • Enzymatic Interactions: It acts as a substrate for enzymes such as 24-dehydrocholesterol reductase, influencing sterol metabolism and cholesterol homeostasis .
  • Cellular Responses: Studies indicate that changes in levels of 7-dehydrodesmosterol can affect cell signaling pathways related to oxidative stress and apoptosis .

These interactions are crucial for understanding its physiological roles and potential therapeutic implications.

Several compounds are chemically similar to 7-dehydrodesmosterol, each with unique properties and functions:

Compound NameStructural FeaturesUnique Characteristics
CholesterolSaturated sterol with no double bondsPrimary sterol in animal cells
DesmosterolContains a double bond at delta-24 positionPrecursor to cholesterol
7-DehydrocholesterolSimilar structure but differs by hydrogen atomsMore reactive than cholesterol
LathosterolPrecedes desmosterol in the biosynthetic pathwayFunctions as an intermediate

These comparisons highlight how 7-dehydrodesmosterol fits within a broader context of sterols, emphasizing its unique reactivity and metabolic significance.

Physical Description

Solid

XLogP3

7.5

LogP

6.101

Other CAS

1715-86-2

Wikipedia

7-dehydrodesmosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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